molecular formula C4H8ClNO2 B2765409 4-Aminooxolan-3-one;hydrochloride CAS No. 2219375-43-4

4-Aminooxolan-3-one;hydrochloride

Cat. No. B2765409
CAS RN: 2219375-43-4
M. Wt: 137.56
InChI Key: DXZHIGKHLGNAMY-UHFFFAOYSA-N
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Description

4-Aminooxolan-3-one hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic organic compound that contains both a nitrogen and oxygen atom in its structure. Its chemical formula is C4H7NO2.HCl, and it has a molecular weight of 153.56 g/mol.

Scientific Research Applications

4-Aminooxolan-3-one hydrochloride has various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. It has been used as a starting material in the synthesis of various biologically active compounds, such as antiviral and anticancer agents. Additionally, it has been used as a key intermediate in the synthesis of drugs, such as Tenofovir, which is used for the treatment of HIV infections.

Mechanism Of Action

The mechanism of action of 4-Aminooxolan-3-one hydrochloride is not well understood. However, it has been reported that this compound can act as an inhibitor of certain enzymes, such as tyrosinase and acetylcholinesterase. These enzymes play important roles in various physiological processes, such as melanin synthesis and neurotransmitter function, respectively. Therefore, the inhibition of these enzymes by 4-Aminooxolan-3-one hydrochloride may have potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Aminooxolan-3-one hydrochloride are not well studied. However, it has been reported that this compound can exhibit antioxidant and anti-inflammatory properties. These properties may be attributed to its ability to inhibit certain enzymes, as mentioned earlier. Additionally, it has been reported that 4-Aminooxolan-3-one hydrochloride can induce apoptosis in cancer cells, which may have potential anticancer applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Aminooxolan-3-one hydrochloride in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. Additionally, it has potential applications in various research fields, such as medicinal chemistry and drug discovery. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are various future directions for research on 4-Aminooxolan-3-one hydrochloride. One potential direction is the exploration of its potential therapeutic applications, such as its ability to inhibit certain enzymes and induce apoptosis in cancer cells. Additionally, further studies are needed to understand its mechanism of action and biochemical and physiological effects. Furthermore, the synthesis of novel derivatives of 4-Aminooxolan-3-one hydrochloride may lead to the discovery of new biologically active compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of 4-Aminooxolan-3-one hydrochloride involves the reaction between 3-hydroxy-4-methoxybenzaldehyde and glycine in the presence of hydrochloric acid. The reaction proceeds through a Mannich-type reaction, which results in the formation of 4-Aminooxolan-3-one hydrochloride. The final product can be purified using various techniques, such as recrystallization or column chromatography.

properties

IUPAC Name

4-aminooxolan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-3-1-7-2-4(3)6;/h3H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZHIGKHLGNAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminooxolan-3-one hydrochloride

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